molecular formula C17H18N2O3 B5386526 (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL

(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL

Cat. No.: B5386526
M. Wt: 298.34 g/mol
InChI Key: XKPSESNPHNTGRK-UHFFFAOYSA-N
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Description

(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL is an organic compound that features a benzimidazole moiety linked to a dimethoxyphenyl group via a methanol bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-methyl-1H-benzimidazole-2-amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of (2,5-dimethoxyphenyl)(1-methyl-1H-1,3-benzimidazol-2-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the benzimidazole ring system makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of (2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the dimethoxyphenyl group.

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the dimethoxyphenyl group but lacking the benzimidazole moiety.

    1-Methyl-1H-benzimidazole-2-amine: Another precursor, featuring the benzimidazole moiety but lacking the dimethoxyphenyl group.

Uniqueness

(2,5-DIMETHOXYPHENYL)(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHANOL is unique due to the combination of the benzimidazole and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-14-7-5-4-6-13(14)18-17(19)16(20)12-10-11(21-2)8-9-15(12)22-3/h4-10,16,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPSESNPHNTGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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